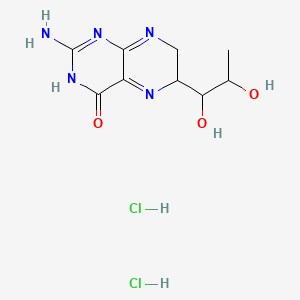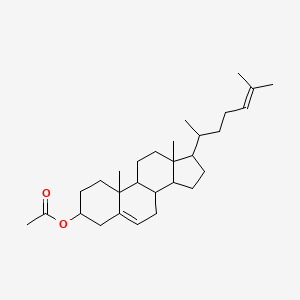
Desmosterol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmosterol acetate is a chemical compound derived from desmosterol, which is an intermediate in the biosynthesis of cholesterol. Desmosterol is found in various marine organisms, particularly in red and brown algae. This compound is of interest due to its potential biological activities and its role in cholesterol metabolism.
準備方法
Synthetic Routes and Reaction Conditions
Desmosterol acetate can be synthesized through the esterification of desmosterol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine and is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, this compound can be produced by extracting desmosterol from natural sources such as red algae. The extraction process involves the use of solvents like ethanol, followed by purification steps to isolate desmosterol. The isolated desmosterol is then subjected to esterification with acetic anhydride to produce this compound. The industrial process may involve large-scale extraction and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Desmosterol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmosterol ketone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of this compound can yield desmosterol alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Desmosterol ketone.
Reduction: Desmosterol alcohol.
Substitution: Various substituted desmosterol derivatives.
科学的研究の応用
Desmosterol acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sterols and other bioactive molecules.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent in research laboratories.
作用機序
Desmosterol acetate exerts its effects by modulating the activity of enzymes involved in cholesterol biosynthesis. It acts as an intermediate in the conversion of lanosterol to cholesterol, influencing the levels of cholesterol and its precursors in cells. This compound also interacts with nuclear receptors such as liver X receptors, which regulate the expression of genes involved in lipid metabolism and inflammation.
類似化合物との比較
Similar Compounds
Cholesterol: A primary sterol in animal cells, structurally similar to desmosterol but lacks the additional double bond present in desmosterol.
Lanosterol: A precursor in the cholesterol biosynthesis pathway, structurally similar but with different functional groups.
Ergosterol: A sterol found in fungi, similar in structure but with distinct biological roles.
Uniqueness
Desmosterol acetate is unique due to its specific role as an intermediate in cholesterol biosynthesis and its potential biological activities. Unlike cholesterol, this compound has an additional double bond, which may confer distinct biochemical properties and interactions with cellular targets.
特性
IUPAC Name |
[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10,20,23-27H,7,9,11-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGEVWZIBSVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
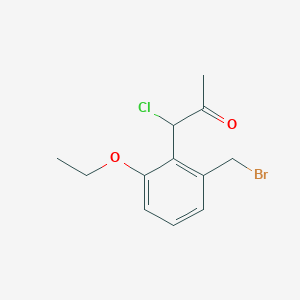
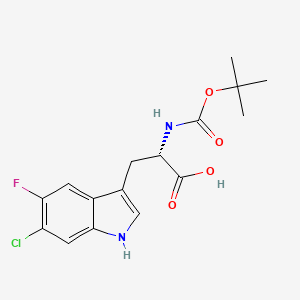
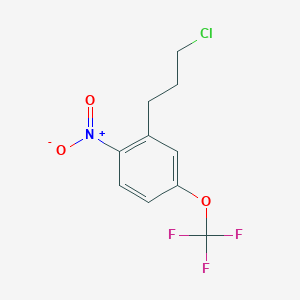
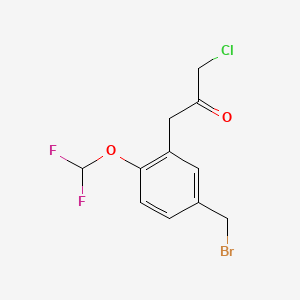
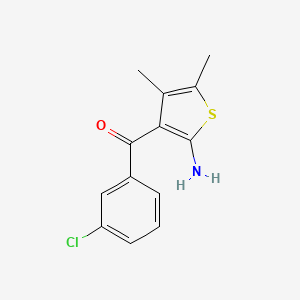
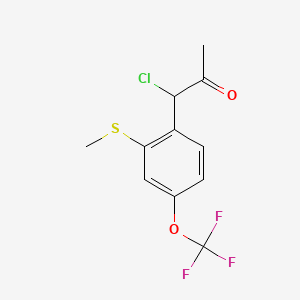



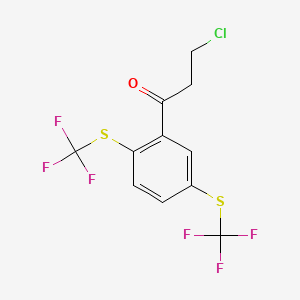

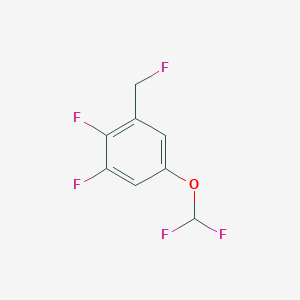
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
